Cas no 945723-36-4 ([trans-4-methylpyrrolidin-3-yl]methanol)
[trans-4-methylpyrrolidin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (trans-4-Methylpyrrolidin-3-yl)methanol
- ((3R,4R)-4-Methylpyrrolidin-3-yl)methanol
- [(3R,4R)-4-methylpyrrolidin-3-yl]methanol
- ((3R,4R)-(4-Methylpyrrolidin-3-yl))methanol
- FCH880326
- AX8329102
- AX8210859
- ST24026681
- 3-Pyrrolidinemethanol,4-methyl-,(3R,4R)-
- Z5382
- [trans-4-methylpyrrolidin-3-yl]methanol
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- MDL: MFCD14708210
- Inchi: 1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
- InChI Key: YOUDCFZQKXTNCC-NTSWFWBYSA-N
- SMILES: OC[C@H]1CNC[C@@H]1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.9
- Topological Polar Surface Area: 32.299
[trans-4-methylpyrrolidin-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005787-1g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 1g |
$267.50 | 2023-08-31 | |
| Alichem | A109005787-5g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 5g |
$825.00 | 2023-08-31 | |
| Alichem | A109005787-10g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 10g |
$1203.60 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12420-100mg |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 100mg |
¥186.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12420-250mg |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 250mg |
¥279.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12420-1g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 95% | 1g |
¥700.0 | 2023-09-06 | |
| Ambeed | A277344-100mg |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 97% | 100mg |
$189.0 | 2025-04-14 | |
| Ambeed | A277344-250mg |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 97% | 250mg |
$229.0 | 2025-04-14 | |
| Ambeed | A277344-1g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 97% | 1g |
$571.0 | 2025-04-14 | |
| Ambeed | A277344-5g |
(trans-4-Methylpyrrolidin-3-yl)methanol |
945723-36-4 | 97% | 5g |
$1712.0 | 2025-04-14 |
[trans-4-methylpyrrolidin-3-yl]methanol Suppliers
[trans-4-methylpyrrolidin-3-yl]methanol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on [trans-4-methylpyrrolidin-3-yl]methanol
[trans-4-methylpyrrolidin-3-yl]methanol (CAS No. 945723-36-4): A Comprehensive Overview
[trans-4-methylpyrrolidin-3-yl]methanol (CAS No. 945723-36-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trans configuration and the presence of a 4-methylpyrrolidin-3-yl group, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of [trans-4-methylpyrrolidin-3-yl]methanol consists of a pyrrolidine ring with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. The trans configuration of the hydroxymethyl group relative to the methyl group is crucial for its biological properties and reactivity. This specific arrangement provides the compound with unique stereochemical characteristics that can influence its interactions with biological targets.
In recent years, [trans-4-methylpyrrolidin-3-yl]methanol has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to novel treatments for various diseases.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of [trans-4-methylpyrrolidin-3-yl]methanol to act as an agonist for the serotonin 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and sleep, making it a promising target for the development of new antidepressants and anxiolytics. The study demonstrated that [trans-4-methylpyrrolidin-3-yl]methanol exhibited high affinity and selectivity for the 5-HT1A receptor, suggesting its potential as a lead compound for further optimization.
Beyond its interactions with GPCRs, [trans-4-methylpyrrolidin-3-yl]methanol has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns, and there is a need for new therapeutic agents to address these conditions. A study published in the European Journal of Pharmacology in 2022 reported that [trans-4-methylpyrrolidin-3-yl]methanol exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The synthetic accessibility of [trans-4-methylpyrrolidin-3-yl]methanol is another factor that contributes to its appeal as a research tool and potential drug candidate. Several synthetic routes have been developed to produce this compound efficiently and on a large scale. One notable method involves the asymmetric hydrogenation of an appropriately substituted pyrrole derivative, followed by ring expansion and functional group manipulation to introduce the desired substituents. These synthetic strategies not only facilitate the production of pure samples but also allow for the preparation of structurally related analogs, which can be used to explore structure-activity relationships (SAR) and optimize pharmacological properties.
In addition to its direct biological activities, [trans-4-methylpyrrolidin-3-yl]methanol has also been investigated as a building block for more complex molecules. Its unique structural features make it an attractive starting point for the synthesis of peptidomimetics and other bioactive compounds. For example, researchers have used this compound as a key intermediate in the synthesis of cyclic peptides with potent antimicrobial activity against multidrug-resistant bacteria. These findings highlight the versatility of [trans-4-methylpyrrolidin-3-yll]methanol as both a standalone therapeutic agent and a valuable synthetic intermediate.
The safety profile of [trans-4-methylpyrrolidin-3-yll]methanol is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety profiles, with no significant toxicity observed at therapeutic doses. However, further investigations are needed to fully understand its pharmacokinetic properties and potential side effects in humans.
In conclusion, [trans-4-methylpyrrolidin-yll]methanol (CAS No. 945723-yll) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, synthetic accessibility, and favorable safety profile make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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